3-(benzyloxy)-4-nitrobenzoyl chloride
Overview
Description
3-(Benzyloxy)-4-nitrobenzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a benzyloxy group at the 3-position and a nitro group at the 4-position, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-4-nitrobenzoyl chloride typically involves the following steps:
Nitration: The starting material, 3-hydroxybenzaldehyde, undergoes nitration to introduce the nitro group at the 4-position.
Benzylation: The hydroxyl group is then protected by benzylation to form 3-(benzyloxy)-4-nitrobenzaldehyde.
Oxidation: The aldehyde group is oxidized to a carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The benzyloxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the benzyloxy group.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)-4-nitrobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable for creating functionalized materials .
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-4-nitrobenzoyl chloride depends on the specific reactions it undergoes. For instance:
Nucleophilic Substitution: The benzoyl chloride group reacts with nucleophiles, leading to the formation of new covalent bonds.
Reduction: The nitro group is reduced to an amino group, which can participate in further chemical reactions.
Oxidation: The benzyloxy group is oxidized to a carboxyl group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
3-(Benzyloxy)benzoyl chloride: Lacks the nitro group, making it less reactive in certain contexts.
4-Nitrobenzoyl chloride: Lacks the benzyloxy group, affecting its solubility and reactivity.
3-(Benzyloxy)-4-nitrobenzoic acid: The carboxylic acid analog, which has different reactivity and applications.
Uniqueness: 3-(Benzyloxy)-4-nitrobenzoyl chloride is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
4-nitro-3-phenylmethoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-14(17)11-6-7-12(16(18)19)13(8-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRIUFFALRQOHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273025 | |
Record name | 4-Nitro-3-(phenylmethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-30-2 | |
Record name | 4-Nitro-3-(phenylmethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14617-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-3-(phenylmethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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